N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O5S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
this compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are crucial in regulating cellular excitability . The interaction with GIRK channels involves binding to specific sites on the channel proteins, modulating their gating properties and, consequently, the flow of potassium ions across the cell membrane.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating GIRK channel activity, it affects the membrane potential and excitability of neurons and other excitable cells . Additionally, it can alter the expression of genes involved in ion transport and cellular metabolism, leading to changes in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to GIRK channels, stabilizing their open state and enhancing potassium ion conductance . This binding interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the channel protein, while the isoxazole ring and dioxidotetrahydrothiophenyl moiety contribute to hydrophobic interactions that stabilize the binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo gradual degradation, leading to a decrease in potency. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, with potential cumulative effects on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes responsible for its biotransformation, including cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective modulation of cellular processes.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCFFAKSIKPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.